molecular formula C26H31N3O5 B11283221 Ethyl 4-({[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11283221
M. Wt: 465.5 g/mol
InChI Key: YIIQRHVYTCQEBE-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields This compound features a benzoate ester linked to an imidazolidinone moiety, which is further substituted with a methylphenyl group and a methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate diamine with a diacid or its derivatives under dehydrating conditions. For instance, reacting 1,2-diaminopropane with succinic anhydride can yield the imidazolidinone ring.

    Substitution with Methylphenyl Group: The imidazolidinone intermediate can be further reacted with a methylphenyl halide (e.g., 4-methylphenyl bromide) in the presence of a base like potassium carbonate to introduce the methylphenyl group.

    Attachment of the Methylbutyl Chain: The methylbutyl chain can be introduced via alkylation using an appropriate alkyl halide (e.g., 3-methylbutyl bromide) under basic conditions.

    Acetylation and Coupling with Benzoate: The final steps involve acetylation of the imidazolidinone nitrogen followed by esterification with ethyl 4-aminobenzoate under acidic or basic catalysis to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and alkyl positions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The aromatic ring and the benzylic position can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Br₂ in CCl₄ for electrophilic substitution, NaOH in water for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Alcohols or amines depending on the site of reduction.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules, it can be used in the synthesis of polymers, dyes, and other organic compounds.

    Biology: Its structural features suggest it could be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It could be used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved would depend on the specific biological context and the compound’s interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with applications in local anesthetics.

    4-Methylphenyl derivatives: Compounds with similar aromatic substitution patterns, used in various chemical syntheses.

    Imidazolidinone derivatives: Compounds with similar ring structures, used in pharmaceuticals and materials science.

Uniqueness

Ethyl 4-({[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of an imidazolidinone ring, a benzoate ester, and specific alkyl and aryl substitutions. This unique structure may confer specific chemical reactivity and biological activity not found in simpler or less substituted analogs.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-(3-methylbutyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H31N3O5/c1-5-34-25(32)19-8-10-20(11-9-19)27-23(30)16-22-24(31)29(21-12-6-18(4)7-13-21)26(33)28(22)15-14-17(2)3/h6-13,17,22H,5,14-16H2,1-4H3,(H,27,30)

InChI Key

YIIQRHVYTCQEBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC(C)C)C3=CC=C(C=C3)C

Origin of Product

United States

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